synthesis of 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
synthesis of 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the , a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, and this specific derivative offers three key points for molecular elaboration: the reactive 4-bromo position, ideal for cross-coupling reactions; the stable 3,5-dimethyl groups that anchor its structure; and the N-alkyl acetal, which serves as a protected aldehyde. This latent functionality can be unmasked under mild acidic conditions, providing a reactive handle for bioconjugation or further derivatization.
The synthesis is presented as a robust, three-step sequence designed for clarity, reproducibility, and scalability. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and field-proven insights into the causality behind procedural choices.
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Step I: Cyclocondensation to form the 3,5-dimethylpyrazole core from acetylacetone and hydrazine sulfate.
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Step II: Electrophilic Bromination to regioselectively install a bromine atom at the C4 position.
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Step III: N-Alkylation to introduce the 2,2-diethoxyethyl side chain, yielding the final product.
This document is structured to serve as a practical laboratory guide and a reference for senior scientists, providing the necessary detail to ensure successful synthesis and a deeper understanding of the reaction mechanics.
Introduction: Strategic Value of the Target Compound
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, making it an effective bioisostere for other aromatic systems like benzene or phenol.[1] Its presence in blockbuster drugs such as Celecoxib (Celebrex®), an anti-inflammatory, and Sildenafil (Viagra®), a PDE5 inhibitor, underscores its therapeutic importance.[2]
The target molecule, 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, is not merely another pyrazole derivative; it is a strategically designed synthetic intermediate.
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The 4-Bromo Group: This atom serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This makes 4-bromopyrazoles valuable synthons for building complex molecular libraries.[3][4]
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The N-(2,2-diethoxyethyl) Moiety: This group is more than a simple alkyl substituent; it is a masked aldehyde. The diethyl acetal is stable under basic and neutral conditions but can be readily hydrolyzed to reveal a highly reactive aldehyde functionality. This "pro-aldehyde" is invaluable for late-stage functionalization, such as forming Schiff bases, reductive amination to link to biomolecules, or participating in various condensation reactions.
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The 3,5-Dimethyl Groups: These methyl groups provide steric bulk and electronic influence, enhancing the stability of the pyrazole ring and directing the regioselectivity of the initial bromination step.
This combination of features makes the target compound a powerful platform for developing novel therapeutics, particularly in oncology and inflammatory diseases where pyrazole-based kinase inhibitors have shown significant promise.[5]
Retrosynthetic Analysis and Strategy
The most logical and efficient approach to the target molecule involves a linear three-step synthesis starting from inexpensive, commercially available materials. The strategy is built upon classic, high-yielding heterocyclic chemistry reactions.
This pathway is advantageous because:
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It begins with the formation of the stable, symmetrical 3,5-dimethylpyrazole ring.
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The subsequent bromination occurs predictably at the electron-rich and sterically accessible C4 position.
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The final N-alkylation step is simplified by the symmetry of the 4-bromo-3,5-dimethyl-1H-pyrazole intermediate; alkylation at either nitrogen (N1 or N2) results in the identical product, obviating concerns of regioselectivity that often plague unsymmetrical pyrazole chemistry.[6][7]
Synthetic Workflow and Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis.
Step 1: Synthesis of 3,5-Dimethylpyrazole
Principle: This reaction is a classic Paal-Knorr synthesis, specifically a cyclocondensation between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine source. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Using hydrazine sulfate in an alkaline solution is a preferred method as it is less hazardous and controls the often-violent exothermicity of reacting directly with hydrazine hydrate.[8]
Experimental Protocol:
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In a 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of a 10% (w/v) sodium hydroxide solution.
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Cool the flask in an ice/water bath until the internal temperature of the solution reaches 15 °C.
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With vigorous stirring, add 50.0 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, ensuring the temperature is maintained at or below 20 °C. The addition should take approximately 30-45 minutes.
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After the addition is complete, continue stirring the resulting white slurry in the ice bath for an additional hour.
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Dilute the reaction mixture with 200 mL of water to dissolve the precipitated inorganic salts (sodium sulfate).
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Transfer the mixture to a 1 L separatory funnel and perform an extraction with diethyl ether (1 x 125 mL, then 4 x 40 mL).
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Combine the organic extracts, wash once with a saturated sodium chloride solution (brine), and dry over anhydrous potassium carbonate or magnesium sulfate.
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Filter the drying agent and remove the ether by rotary evaporation. The resulting white to pale-yellow solid is 3,5-dimethylpyrazole.
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The product can be used directly in the next step or recrystallized from petroleum ether for higher purity.[8] The typical yield is 77-81%.
Data Summary Table (Step 1)
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| Hydrazine Sulfate | 130.12 | 0.50 | 65.0 g | Hydrazine source |
| Sodium Hydroxide | 40.00 | 2.00 | 80.0 g | Base |
| Acetylacetone | 100.12 | 0.50 | 50.0 g (51.5 mL) | Dicarbonyl precursor |
| Water | 18.02 | - | 800 mL (total) | Solvent |
| Diethyl Ether | 74.12 | - | ~300 mL | Extraction Solvent |
Step 2: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
Principle: The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and least sterically hindered site, leading to highly regioselective bromination. A solution of bromine in a polar solvent like acetic acid is a classic and effective method.
Experimental Protocol:
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In a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, dissolve 38.4 g (0.40 mol) of 3,5-dimethylpyrazole from Step 1 in 150 mL of glacial acetic acid.
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Cool the solution to 10 °C in an ice bath.
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Prepare a solution of 64.0 g (0.40 mol) of bromine in 50 mL of glacial acetic acid and add it to the dropping funnel. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
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Add the bromine solution dropwise to the stirred pyrazole solution over a period of approximately 1 hour, maintaining the internal temperature below 20 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by TLC.
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Carefully pour the reaction mixture into 800 mL of ice-cold water with stirring. A white precipitate of the product will form.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.
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The crude 4-bromo-3,5-dimethyl-1H-pyrazole can be recrystallized from an ethanol/water mixture to yield a white crystalline solid.[4] The typical yield is 85-95%.
Data Summary Table (Step 2)
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| 3,5-Dimethylpyrazole | 96.13 | 0.40 | 38.4 g | Substrate |
| Bromine | 159.81 | 0.40 | 64.0 g (20.5 mL) | Brominating Agent |
| Glacial Acetic Acid | 60.05 | - | ~200 mL | Solvent |
Step 3: N-Alkylation to Yield 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
Principle: This step involves an SN2 reaction where the deprotonated pyrazole nitrogen anion acts as a nucleophile, displacing the bromide from 2-bromo-1,1-diethoxyethane. A mild base like potassium carbonate is sufficient to deprotonate the pyrazole N-H (pKa ≈ 14), and a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for accelerating SN2 reactions.
Experimental Protocol:
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To a 500 mL round-bottom flask, add 35.0 g (0.20 mol) of 4-bromo-3,5-dimethyl-1H-pyrazole, 41.5 g (0.30 mol, 1.5 equiv.) of anhydrous potassium carbonate, and 200 mL of anhydrous DMF.
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Stir the suspension at room temperature for 15 minutes.
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Add 43.3 g (0.22 mol, 1.1 equiv.) of 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) to the mixture.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrazole.
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Cool the mixture to room temperature and pour it into 1 L of cold water.
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Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
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Combine the organic layers, wash with water (2 x 250 mL) to remove residual DMF, followed by a wash with brine (1 x 250 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting crude oil or solid can be purified by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product as a colorless to pale yellow oil or low-melting solid.
Data Summary Table (Step 3)
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | 175.03 | 0.20 | 35.0 g | Nucleophile Precursor |
| Potassium Carbonate | 138.21 | 0.30 | 41.5 g | Base |
| 2-Bromo-1,1-diethoxyethane | 197.07 | 0.22 | 43.3 g (30.7 mL) | Alkylating Agent |
| DMF (anhydrous) | 73.09 | - | 200 mL | Solvent |
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